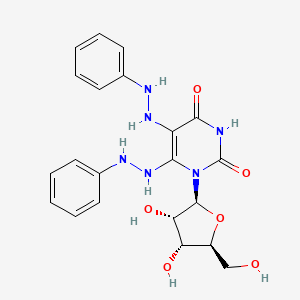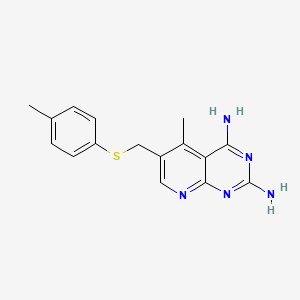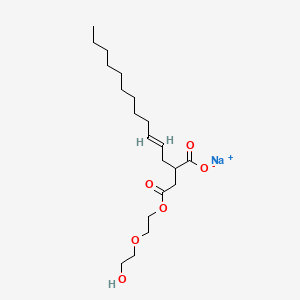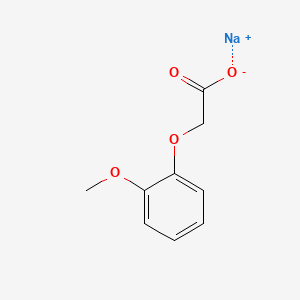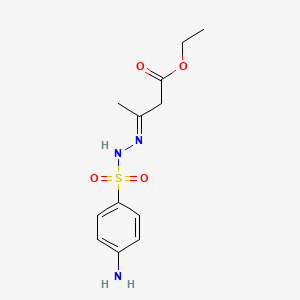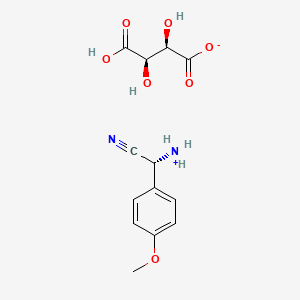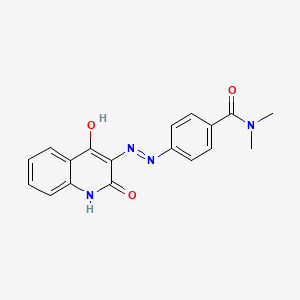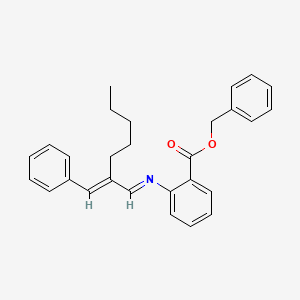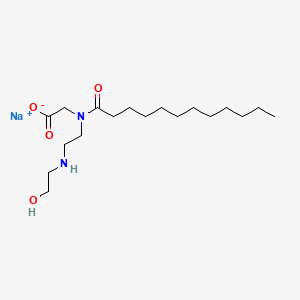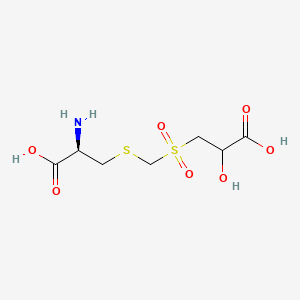
trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl: is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethyl group, a fluoro group, and a pentylcyclohexyl group attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethyl Group: The ethyl group can be introduced through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst.
Attachment of the Pentylcyclohexyl Group: The pentylcyclohexyl group can be attached through a Grignard reaction using pentylmagnesium bromide and a cyclohexyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and pentylcyclohexyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluoro group using reagents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties and potential use in organic electronics.
Biology:
- Investigated for its potential interactions with biological macromolecules.
- Studied for its effects on cell membranes due to its amphiphilic nature.
Medicine:
- Explored for its potential use as a pharmaceutical intermediate.
- Investigated for its potential therapeutic effects in various diseases.
Industry:
- Used in the development of advanced materials, such as liquid crystals.
- Studied for its potential use in the production of high-performance polymers.
作用機序
The mechanism of action of trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl is largely dependent on its interactions with specific molecular targets. These interactions can include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Membrane Interaction: Due to its amphiphilic nature, the compound can interact with cell membranes, potentially altering their properties.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting various biochemical pathways.
類似化合物との比較
4’-Ethyl-4-(4-pentylcyclohexyl)-1,1’-biphenyl: Lacks the fluoro group, which may affect its reactivity and applications.
2-Fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl: Lacks the ethyl group, which may influence its physical and chemical properties.
4’-Ethyl-2-fluoro-1,1’-biphenyl: Lacks the pentylcyclohexyl group, which may impact its interactions with biological systems.
Uniqueness:
- The presence of both the fluoro and ethyl groups, along with the pentylcyclohexyl group, makes trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl unique in terms of its structural features and potential applications. The combination of these groups can influence the compound’s reactivity, physical properties, and interactions with biological systems.
特性
CAS番号 |
83171-55-5 |
|---|---|
分子式 |
C25H33F |
分子量 |
352.5 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-2-fluoro-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C25H33F/c1-3-5-6-7-20-10-12-21(13-11-20)23-16-17-24(25(26)18-23)22-14-8-19(4-2)9-15-22/h8-9,14-18,20-21H,3-7,10-13H2,1-2H3 |
InChIキー |
QVFBANOSNYADEV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
